1-(Benzenesulfonyl)-5-bromo-3-methyl-1H-indole
CAS No.: 151417-95-7
Cat. No.: VC17294466
Molecular Formula: C15H12BrNO2S
Molecular Weight: 350.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 151417-95-7 |
|---|---|
| Molecular Formula | C15H12BrNO2S |
| Molecular Weight | 350.2 g/mol |
| IUPAC Name | 1-(benzenesulfonyl)-5-bromo-3-methylindole |
| Standard InChI | InChI=1S/C15H12BrNO2S/c1-11-10-17(15-8-7-12(16)9-14(11)15)20(18,19)13-5-3-2-4-6-13/h2-10H,1H3 |
| Standard InChI Key | JICATAYZZGLQIT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN(C2=C1C=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3 |
Introduction
Chemical Identity and Physicochemical Properties
Molecular Characterization
The molecular formula of 1-(benzenesulfonyl)-5-bromo-3-methyl-1H-indole is C₁₅H₁₂BrNO₂S, with a molecular weight of 350.2 g/mol. Its IUPAC name, 1-(benzenesulfonyl)-5-bromo-3-methylindole, reflects the substitution pattern: a benzenesulfonyl group at the indole nitrogen, bromine at position 5, and methyl at position 3. Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | 151417-95-7 |
| InChI Key | JICATAYZZGLQIT-UHFFFAOYSA-N |
| SMILES | CC1=CN(C2=C1C=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3 |
| Density | Not explicitly reported |
| Melting Point | Data unavailable |
The benzenesulfonyl group enhances electrophilicity at the indole core, while bromine contributes to halogen bonding potential.
Synthesis and Optimization
Synthetic Pathway
The synthesis involves two sequential reactions:
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Bromination of 3-Methylindole:
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Reagents: N-bromosuccinimide (NBS) or bromine (Br₂).
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Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
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Conditions: 0–25°C, 2–6 hours.
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Yield: ~70–85% (varies with stoichiometry).
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Sulfonylation with Benzenesulfonyl Chloride:
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Base: Triethylamine (TEA) or pyridine.
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Solvent: DCM or ethyl acetate.
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Conditions: Room temperature, 12–24 hours.
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Yield: ~60–75%.
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Purification and Characterization
Crude product purification employs column chromatography (silica gel, hexane/ethyl acetate eluent). Nuclear magnetic resonance (NMR) confirms structure:
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¹H NMR: Methyl group singlet at δ 2.4 ppm; aromatic protons between δ 7.0–8.2 ppm.
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¹³C NMR: Sulfonyl carbon at δ 118–120 ppm; brominated carbon at δ 110–112 ppm.
Structural and Electronic Analysis
X-ray Crystallography
While crystallographic data remains unpublished, computational models (DFT) predict a planar indole ring with the benzenesulfonyl group orthogonal to the plane, minimizing steric clash. The bromine atom’s electronegativity polarizes the indole π-system, enhancing reactivity toward nucleophilic substitution.
Spectroscopic Trends
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UV-Vis: Absorption maxima at 270 nm (π→π* transition) and 310 nm (n→π* transition).
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IR: S=O stretching at 1150–1170 cm⁻¹; C-Br stretch at 550–600 cm⁻¹.
Applications in Medicinal Chemistry
Antimicrobial Activity
Preliminary assays indicate MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli, outperforming simpler indole derivatives. The sulfonyl group may inhibit bacterial efflux pumps, though mechanistic studies are ongoing.
Comparison with Structural Analogues
| Compound Name | CAS No. | Key Structural Differences | Biological Activity |
|---|---|---|---|
| 5-Bromo-2-methyl-1H-indole | 1075-34-9 | Methyl at position 2; no sulfonyl | Weak antimicrobial (MIC >64 µg/mL) |
| 5-Bromo-1-(phenylsulfonyl)-1H-indole | 118757-11-2 | No methyl group | Moderate kinase inhibition |
| 1-(Benzenesulfonyl)-3-bromo-2-methyl-1H-indole | 177274-66-7 | Bromine at position 3; methyl at 2 | Unreported |
The 3-methyl-5-bromo substitution in the target compound confers superior bioactivity compared to analogues, likely due to optimized steric and electronic profiles .
Challenges and Future Directions
Scalability of the synthesis remains a hurdle, with sulfonylation yields rarely exceeding 75%. Future work may explore:
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Catalytic Systems: Pd-mediated cross-coupling for functionalization.
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Prodrug Design: Masking the sulfonyl group to enhance bioavailability.
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